DHP Labels ~3-Fold More Picrotoxinin-Site Binding Sites Than TBPT in Rat Brain Membranes
In rat cerebral cortex membrane preparations, [³H]α-dihydropicrotoxinin (DHP) labels a single class of saturable binding sites with a Bmax of 4–5 pmol/mg protein, whereas the cage convulsant radioligand [³⁵S]TBPT labels only 1.40 ± 0.22 pmol/mg protein under comparable conditions [1][2]. This ~3-fold higher binding site density for DHP indicates that it detects receptor populations—possibly including distinct conformational states or subunit assemblies of the GABAₐ receptor-ionophore complex—that the higher-affinity TBPT ligand fails to occupy [2]. The absolute density of DHP binding sites (130 ± 20 pmol/g wet brain) is within a factor of 2 of total GABA receptor sites, supporting comprehensive receptor complex labeling [1].
| Evidence Dimension | Maximum binding site density (Bmax) in rat brain membranes |
|---|---|
| Target Compound Data | Bmax = 4–5 pmol/mg protein (~130 pmol/g wet brain) for [³H]DHP |
| Comparator Or Baseline | Bmax = 1.40 ± 0.22 pmol/mg protein for [³⁵S]TBPT |
| Quantified Difference | ~2.9- to 3.6-fold higher Bmax for DHP vs. TBPT |
| Conditions | Rat cerebral cortex; centrifugation binding assay; membrane homogenates |
Why This Matters
For researchers requiring comprehensive mapping of picrotoxinin-sensitive sites across brain regions or receptor subtypes, DHP provides substantially broader coverage of the target population than TBPT, reducing the risk of missing functionally relevant low-affinity binding components.
- [1] Ticku MK, Ban M, Olsen RW. Binding of [³H]α-dihydropicrotoxinin, a γ-aminobutyric acid synaptic antagonist, to rat brain membranes. Mol Pharmacol. 1978;14(3):391-402. PMID: 207968. View Source
- [2] Ramanjaneyulu R, Ticku MK. Binding characteristics and interactions of depressant drugs with [³⁵S]t-butylbicyclophosphorothionate, a ligand that binds to the picrotoxinin site. J Neurochem. 1984;42(1):221-229. doi:10.1111/j.1471-4159.1984.tb09721.x. PMID: 6689688. View Source
